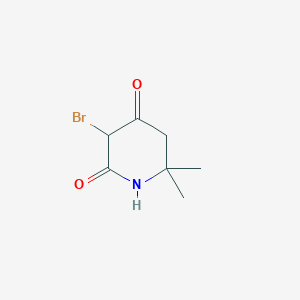

3-bromo-6,6-dimethylpiperidine-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6,6-dimethylpiperidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO2/c1-7(2)3-4(10)5(8)6(11)9-7/h5H,3H2,1-2H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMKZDGGNTUWEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)N1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-bromo-6,6-dimethylpiperidine-2,4-dione

This guide provides a comprehensive overview of a robust synthetic pathway for 3-bromo-6,6-dimethylpiperidine-2,4-dione, a valuable heterocyclic scaffold for further chemical elaboration. The synthesis is presented as a two-stage process, beginning with the construction of the core piperidine-2,4-dione ring system, followed by a regioselective bromination at the C3 position. This document is intended for researchers and professionals in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and the rationale behind key experimental choices.

Strategic Overview: A Two-Step Approach

The synthesis of the target compound is logically approached in two distinct stages. First, the precursor molecule, 6,6-dimethylpiperidine-2,4-dione, is assembled. Subsequently, this precursor undergoes a selective bromination to yield the final product. This strategy isolates the complexities of ring formation from the functionalization of the active methylene position, allowing for optimized conditions and purification at each stage.

Piperidine-2,4-dione and its 2,6-dione isomers are prevalent motifs in a wide array of biologically active molecules and serve as crucial building blocks in medicinal chemistry.[1][2][3] The introduction of a bromine atom at the C3 position, as in our target molecule, provides a reactive handle for subsequent cross-coupling reactions or nucleophilic substitutions, enabling the diversification of the core scaffold.[4]

The overall synthetic workflow is depicted below.

Figure 1: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 6,6-Dimethylpiperidine-2,4-dione

The construction of the piperidine-2,4-dione ring is achieved via a Dieckmann cyclization of an N-acylated β-amino acid derivative. This classical approach provides a reliable method for forming the six-membered heterocyclic system.

Rationale for Precursor Selection

The synthesis commences with 3-aminoisovaleric acid (3-amino-3-methylbutanoic acid). The gem-dimethyl group at the β-position of this amino acid is strategically chosen as it will become the C6 gem-dimethyl group in the final piperidine ring structure. For the acylating agent, methyl malonyl chloride is selected to introduce the requisite three-carbon unit that will form the C2, C3, and C4 atoms of the target ring.

Detailed Experimental Protocol

Step 1a: N-acylation of 3-Aminoisovaleric Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend 3-aminoisovaleric acid (1.0 eq) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (2.2 eq) to the suspension.

-

Acylation: Add a solution of methyl malonyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of 1 M HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-methoxycarbonylacetyl)-3-aminoisovaleric acid.

Step 1b: Dieckmann Cyclization

-

Reaction Setup: Dissolve the crude product from the previous step in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

-

Base-Mediated Cyclization: Add sodium methoxide (1.3 eq) to the solution. Heat the mixture to reflux and maintain for 2-4 hours. The cyclization results in the formation of the sodium salt of the piperidine-dione.[5]

-

Hydrolysis and Decarboxylation: After cooling to room temperature, carefully acidify the mixture with 1 M HCl to pH 2-3. Heat the acidified mixture to reflux for 1-2 hours to effect hydrolysis and decarboxylation, yielding the target 6,6-dimethylpiperidine-2,4-dione.[5]

-

Purification: Cool the reaction mixture and extract the product with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

| Parameter | Stage 1a: Acylation | Stage 1b: Cyclization & Decarboxylation |

| Key Reagents | 3-Aminoisovaleric Acid, Methyl Malonyl Chloride, Triethylamine | Sodium Methoxide, Hydrochloric Acid |

| Solvent | Dichloromethane (DCM) | Methanol, Water |

| Temperature | 0 °C to Room Temp. | Reflux |

| Duration | 12 - 16 hours | 3 - 6 hours |

| Work-up | Acidic quench, extraction | Acidification, extraction |

Table 1: Summary of reaction conditions for Stage 1.

Stage 2: Regioselective Bromination

With the 6,6-dimethylpiperidine-2,4-dione precursor in hand, the next step is the introduction of a bromine atom at the C3 position. This position is an active methylene group, flanked by two electron-withdrawing carbonyl groups, making it susceptible to electrophilic substitution via its enol or enolate form.

Rationale for Reagent Selection

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[6][7] Compared to elemental bromine (Br₂), NBS is a crystalline solid that is safer and easier to handle.[8] It serves as a source of electrophilic bromine and is highly effective for the bromination of carbonyl compounds.[9] Using NBS minimizes the formation of poly-brominated byproducts and avoids the hazards associated with handling corrosive liquid bromine.[8]

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 6,6-dimethylpiperidine-2,4-dione (1.0 eq) in a suitable solvent such as anhydrous carbon tetrachloride (CCl₄) or acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution.

-

Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and heat the mixture to reflux. Alternatively, the reaction can be initiated by irradiation with a UV lamp.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours. The completion can also be visually tracked by observing the consumption of the denser NBS and the formation of the less dense succinimide byproduct, which will float to the surface.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude this compound can be further purified by recrystallization to yield the final product.

| Parameter | Details |

| Substrate | 6,6-Dimethylpiperidine-2,4-dione |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Initiator | AIBN or Benzoyl Peroxide (catalytic) |

| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile |

| Temperature | Reflux (approx. 77 °C for CCl₄) |

| Duration | 1 - 3 hours |

| Purification | Filtration followed by recrystallization |

Table 2: Summary of reaction conditions for Stage 2.

Mechanistic Considerations

The bromination of the active methylene group at C3 proceeds through a radical mechanism, often referred to as the Wohl-Ziegler reaction when using NBS for allylic or benzylic bromination.[9] In this case, the mechanism involves the abstraction of the acidic proton at C3.

Figure 2: Simplified radical mechanism for NBS bromination.

The reaction is initiated by the formation of a bromine radical from NBS. This radical abstracts a hydrogen atom from the C3 position of the dione, which is the most acidic C-H bond, to form an enolate radical intermediate. This radical then reacts with a bromine source (either NBS or a low concentration of Br₂ generated in situ) to yield the final 3-bromo product and regenerate a bromine radical, which continues the chain reaction.[8] The regioselectivity is high due to the enhanced stability of the resulting enolate radical, which is stabilized by resonance with both adjacent carbonyl groups.

Conclusion

This guide outlines a logical and efficient two-stage synthesis for this compound. The methodology relies on established and reliable chemical transformations, namely a Dieckmann cyclization to form the heterocyclic core and a subsequent regioselective bromination using N-Bromosuccinimide. By providing detailed protocols and explaining the underlying chemical principles, this document serves as a practical resource for chemists engaged in the synthesis of functionalized heterocyclic compounds for applications in pharmaceutical research and development.

References

-

Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via - UCL Discovery. Available at: [Link]

- CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione - Google Patents.

-

Piperidine Synthesis. - DTIC. Available at: [Link]

-

Piperidine synthesis - Organic Chemistry Portal. Available at: [Link]

-

Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC - NIH. Available at: [Link]

- US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position - Google Patents.

-

Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

N-Bromosuccinimide - Wikipedia. Available at: [Link]

-

Practical Bromination Approach to the Synthesis of Dimethyl 6,6'-Bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate - ResearchGate. Available at: [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. Available at: [Link]

-

Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. | Chemical Reviews - ACS Publications. Available at: [Link]

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC - NIH. Available at: [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

- CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents.

-

A General Synthesis of Bis-indolylpiperazine-2,5-diones - PMC - NIH. Available at: [Link]

-

This compound - ChemBK. Available at: [Link]

-

Preparation of N- and C-Functionally-Substituted Glutarimides: A Review - ResearchGate. Available at: [Link]

-

Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC - NIH. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

-

N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]

-

Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations - ResearchGate. Available at: [Link]

Sources

- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-Bromo-6,6-dimethylpiperidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6,6-dimethylpiperidine-2,4-dione is a heterocyclic compound belonging to the piperidine class of molecules. While specific research on this exact molecule is not extensively available in public literature, its core structure, a substituted piperidine-dione, is of significant interest in the field of medicinal chemistry and drug development. Piperidine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[1][2][3][4]. The dione functionality, in particular, is a key feature in many pharmacologically active compounds[5].

This technical guide will provide a comprehensive overview of the chemical nature of this compound, drawing parallels and inferring properties from closely related and well-studied analogs. We will delve into its structural characteristics, potential synthetic pathways, and prospective applications in drug discovery, with a focus on the rationale behind its design and utility.

Chemical and Physical Properties

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | Not Assigned | |

| Molecular Formula | C₇H₁₀BrNO₂ | |

| Molecular Weight | 220.06 g/mol | |

| Physical Form | Likely a solid at room temperature | [9] |

| Solubility | Expected to be soluble in organic solvents like THF, DMF, and chlorinated solvents. | [10] |

| Storage | Should be stored in a dry, sealed container at 2-8°C. | [6][9] |

Structural Features and Reactivity:

The molecule possesses several key features that dictate its chemical behavior:

-

Piperidine Ring: A six-membered heterocyclic amine that can adopt various conformations. The gem-dimethyl group at the 6-position will sterically influence the ring conformation and the reactivity of adjacent functional groups.

-

Dione Functionality: The two carbonyl groups at positions 2 and 4 make the adjacent protons acidic and provide sites for nucleophilic attack.

-

Bromo Group: The bromine atom at the 3-position is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This is a key feature for its use as a synthetic intermediate.

Synthesis and Manufacturing

A practical synthetic route to this compound has not been explicitly published. However, a plausible approach can be designed based on established methods for the synthesis of related piperidine-diones. One such method involves the cyclization of an appropriate acyclic precursor followed by bromination.

A patented method for the preparation of 3-bromopiperidine-2,6-dione involves a two-step process starting from cycloglutaric anhydride: an amidation reaction followed by a bromination reaction using TBICA (1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione)[11]. A similar strategy could be adapted for the synthesis of the target molecule.

Hypothetical Synthetic Workflow:

A potential synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

-

Synthesis of 6,6-dimethylpiperidine-2,4-dione:

-

React a suitable 4,4-dimethyl-3-oxopentanoic acid derivative with ammonia or a primary amine under conditions that promote cyclization.

-

The reaction would likely be heated in a suitable solvent.

-

Purification would be achieved through crystallization or column chromatography.

-

-

Bromination:

-

Dissolve the 6,6-dimethylpiperidine-2,4-dione in a suitable solvent (e.g., tetrahydrofuran).

-

Add a brominating agent such as N-bromosuccinimide (NBS) or TBICA portion-wise at a controlled temperature.

-

The reaction would be monitored by TLC or LC-MS for completion.

-

The crude product would be isolated by extraction and purified by column chromatography.

-

Applications in Drug Discovery and Development

The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, most notably as a core component of immunomodulatory drugs and in the development of Proteolysis Targeting Chimeras (PROTACs)[12]. While the 2,4-dione isomer is less common, it shares key chemical properties that make it an attractive starting point for drug discovery.

Potential Therapeutic Applications:

-

PROTACs: The piperidine-dione moiety is known to bind to the E3 ubiquitin ligase Cereblon (CRBN)[12]. This compound could serve as a precursor for novel CRBN ligands. The bromo group provides a convenient handle for attaching a linker and a warhead that targets a protein of interest for degradation.

Mechanism of action for a PROTAC utilizing a piperidine-dione derivative.

-

Anti-inflammatory and Antioxidant Agents: Piperidine derivatives have shown promise as anti-inflammatory and antioxidant agents[1]. The specific substitution pattern of this compound could be explored for its potential to modulate inflammatory pathways or scavenge reactive oxygen species.

-

Antimicrobial Agents: The piperidine nucleus is a common feature in many antimicrobial compounds[3][4][13]. The unique electronic and steric properties of this molecule could lead to novel interactions with microbial targets.

-

5α-Reductase Inhibitors: Bromo derivatives of diones have been investigated as 5α-reductase inhibitors, which are used in the treatment of benign prostatic hyperplasia and androgenic alopecia[14].

Safety and Handling

Based on the GHS classification for the related compound 3-bromopiperidine-2,6-dione, this compound should be handled with care[8][9].

Potential Hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

While this compound is not a widely characterized compound, its structural features suggest it is a valuable synthetic intermediate with significant potential in drug discovery. Its utility as a precursor for novel PROTACs, as well as its potential as an anti-inflammatory, antioxidant, or antimicrobial agent, warrants further investigation. The synthetic strategies outlined in this guide provide a starting point for researchers interested in exploring the chemistry and biology of this promising molecule. As with any novel chemical entity, thorough characterization and safety evaluation are paramount for its successful application in research and development.

References

-

Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Bioorganic Chemistry. Available at: [Link]

-

Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen. Available at: [Link]

-

3-Bromopiperidine-2,6-dione | C5H6BrNO2. PubChem. Available at: [Link]

-

3-bromopiperidine-2,6-dione, CAS No. 62595-74-8. iChemical. Available at: [Link]

- A kind of preparation method of 3-bromopiperidine-2,6-dione. Google Patents.

-

Antioxidant and anti-inflammatory activity of 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime. ResearchGate. Available at: [Link]

-

Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

-

Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis | Request PDF. ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available at: [Link]

- Novel piperidine-2,6-dione derivative and use thereof. Google Patents.

-

Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. Available at: [Link]

-

(PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors | Request PDF. ResearchGate. Available at: [Link]

- Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academicjournals.org [academicjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 62595-74-8|3-Bromopiperidine-2,6-dione|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. 3-Bromopiperidine-2,6-dione | C5H6BrNO2 | CID 12570775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position - Google Patents [patents.google.com]

- 11. CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione - Google Patents [patents.google.com]

- 12. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Architectural Elucidation of a Novel Piperidine Scaffold: A Technical Guide to 3-bromo-6,6-dimethylpiperidine-2,4-dione

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel synthetic compound, 3-bromo-6,6-dimethylpiperidine-2,4-dione. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a standard recitation of analytical techniques. Instead, it offers a strategic, field-proven approach to molecular characterization, emphasizing the synergy between various spectroscopic methods. We will explore the causal logic behind experimental design, from initial purity assessment to the definitive assignment of stereochemistry. This guide is designed to be a self-validating system, wherein each piece of analytical data corroborates the others, culminating in an unassailable structural assignment.

Introduction: The Significance of the Piperidine-2,4-dione Moiety

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility allows for precise three-dimensional positioning of substituents to optimize interactions with biological targets. The piperidine-2,4-dione variant, a cyclic imide, introduces unique electronic and steric properties, making it a compelling starting point for novel drug discovery programs. The introduction of a bromine atom at the C3 position and gem-dimethyl groups at C6 further functionalizes the core, offering potential vectors for chemical modification and influencing the molecule's pharmacokinetic and pharmacodynamic profile.

The precise determination of the structure of this compound is therefore not merely an academic exercise but a critical first step in understanding its potential as a therapeutic agent. This guide will detail the multi-pronged analytical approach required for its unambiguous characterization.

Foundational Analysis: Confirming Identity and Purity

Prior to in-depth structural analysis, the elemental composition and purity of the synthesized compound must be rigorously established.

Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) provides the molecular weight and, through isotopic patterns, key information about the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

Expected Results & Interpretation:

The molecular formula of this compound is C₇H₁₀BrNO₂.[1] The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak.[2][3] The expected monoisotopic mass of the protonated molecule [C₇H₁₁BrNO₂]⁺ is approximately 220.0022 u. The HRMS data should confirm this mass to within 5 ppm, providing strong evidence for the proposed elemental composition.

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ (with ⁷⁹Br) | 220.0022 | 220.0020 |

| [M+H]⁺ (with ⁸¹Br) | 222.0001 | 221.9999 |

The observation of two peaks of nearly equal intensity separated by approximately 2 m/z units is a hallmark of a monobrominated compound.[2]

Unveiling the Carbon-Hydrogen Framework: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: Mapping the Proton Landscape

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected ¹H NMR Data (Hypothetical, in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | br s | 1H | N-H | The imide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift can be solvent-dependent. |

| ~4.5 | dd | 1H | H-3 | The proton at the bromine-bearing carbon will be shifted downfield due to the electronegativity of the bromine. It will appear as a doublet of doublets due to coupling with the two diastereotopic protons at C5. |

| ~2.8 | m | 1H | H-5a | The methylene protons at C5 are diastereotopic and will have different chemical shifts and couple with each other (geminal coupling) and with the proton at C3 (vicinal coupling). |

| ~2.5 | m | 1H | H-5b | |

| ~1.4 | s | 3H | C6-CH₃ | The two methyl groups at C6 are chemically equivalent and will appear as a singlet. |

| ~1.3 | s | 3H | C6-CH₃ |

¹³C NMR and DEPT: Identifying the Carbon Skeleton

Experimental Protocol: ¹³C NMR and DEPT

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Instrumentation: Use the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum and DEPT-135 and DEPT-90 spectra.

Expected ¹³C NMR Data (Hypothetical, in CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment | Rationale |

| ~172 | - | - | C-2 (C=O) | The two carbonyl carbons of the imide will be significantly downfield. |

| ~170 | - | - | C-4 (C=O) | |

| ~55 | - | - | C-6 | The quaternary carbon bearing the gem-dimethyl groups. |

| ~45 | + | + | C-3 | The carbon atom bonded to the electronegative bromine atom. |

| ~35 | - | - | C-5 | The methylene carbon of the piperidine ring. |

| ~25 | + | - | C6-CH₃ | The two equivalent methyl carbons. |

The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.

2D NMR: Connecting the Dots

Two-dimensional NMR experiments, such as COSY and HSQC, are essential for confirming the connectivity of the atoms.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings. We would expect to see correlations between H-3 and the two H-5 protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This will definitively link the proton signals to their corresponding carbon signals.

Probing Functional Groups: The Vibrational Signature

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3200 | Medium, broad | N-H stretch | Characteristic of the imide N-H bond. |

| ~2970, 2880 | Medium | C-H stretch | Aliphatic C-H stretching from the methyl and methylene groups.[4] |

| ~1730, ~1680 | Strong | C=O stretch | Cyclic imides typically show two distinct carbonyl stretching bands due to symmetric and asymmetric stretching.[5][6] |

| ~600 | Medium-Strong | C-Br stretch | The carbon-bromine bond vibration is expected in the fingerprint region. |

The Definitive Proof: X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including relative stereochemistry, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data.

Expected Outcome:

The X-ray crystal structure would provide precise bond lengths, bond angles, and the conformation of the piperidine ring in the solid state.[7][8][9][10][11] It would definitively confirm the position of the bromine atom at C3 and the gem-dimethyl groups at C6. Furthermore, it would reveal the relative stereochemistry at the C3 chiral center.

A Synergistic Approach to Structure Elucidation

The power of this multi-technique approach lies in the cross-validation of data. The molecular formula from HRMS is the foundation upon which the NMR data builds the carbon-hydrogen framework. The functional groups identified by IR spectroscopy are consistent with the chemical shifts observed in the NMR spectra. Finally, the X-ray crystal structure provides the ultimate confirmation of the connectivity and stereochemistry deduced from the spectroscopic data.

Diagrams and Workflows

Overall Workflow for Structure Elucidation

Caption: A comprehensive workflow for the structural elucidation of the target molecule.

Molecular Structure with Atom Numbering

Caption: Atom numbering scheme for this compound.

Conclusion

The structural elucidation of a novel chemical entity like this compound requires a meticulous and integrated analytical strategy. By logically sequencing experiments from broad compositional analysis to detailed three-dimensional mapping, and by ensuring that the data from each technique is self-consistent, researchers can have the utmost confidence in their structural assignment. This guide has provided a robust framework for achieving this goal, empowering drug development professionals to confidently advance promising new scaffolds from the synthesis lab to biological evaluation.

References

- CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione - Google Patents. (n.d.).

- Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via - UCL Discovery. (n.d.).

- This compound - ChemBK. (n.d.).

- Organic Nitrogen Compounds VIII: Imides | Spectroscopy Online. (2020, March 1).

- Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative - ResearchGate. (2025, August 10).

- The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram - ResearchGate. (n.d.).

- Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. (n.d.).

- Infrared and Raman Group Frequencies of Cyclic Imides. (n.d.).

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.).

- Notes - Infrared Spectra of Some Cyclic Anhydrides | The Journal of Organic Chemistry. (n.d.).

- Bromo pattern in Mass Spectrometry - YouTube. (2023, December 2).

- Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl - IUCr Journals. (2022, July 30).

- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.).

- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties - MDPI. (2020, December 24).

- The features of IR spectrum. (n.d.).

- 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24).

- 3-Bromopiperidine-2,6-dione - ChemScene. (n.d.).

- 1 H NMR spectrum of 5-(furan-2-ylmethylene) - ResearchGate. (n.d.).

- EP3623366A1 - Novel piperidine-2,6-dione derivative and use thereof - Google Patents. (n.d.).

- 3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione. (2025, November 12).

- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.).

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) - Human Metabolome Database. (n.d.).

- X-ray crystal structure of the minor anti -piperidine product 14d - ResearchGate. (n.d.).

Sources

- 1. chembk.com [chembk.com]

- 2. youtube.com [youtube.com]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Infrared and Raman Group Frequencies of Cyclic Imides [opg.optica.org]

- 7. researchgate.net [researchgate.net]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. journals.iucr.org [journals.iucr.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-bromo-6,6-dimethylpiperidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-bromo-6,6-dimethylpiperidine-2,4-dione, a heterocyclic compound with potential applications in medicinal chemistry and drug development. While experimental data on this specific molecule is limited, this document consolidates its known physicochemical properties and presents a scientifically grounded, proposed synthesis pathway. Furthermore, predicted spectroscopic data are provided to aid in the identification and characterization of this compound. The guide also explores the potential biological significance of the piperidine-2,4-dione scaffold, positioning this compound as a valuable intermediate for the synthesis of novel bioactive molecules.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its conformational properties and its role as a versatile scaffold in drug design.[1] Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to anticancer, antiviral, antimicrobial, and analgesic properties.[2][3] The introduction of various substituents onto the piperidine core allows for the fine-tuning of its biological and pharmacokinetic profiles.

This guide focuses on the specific derivative, this compound. The presence of a bromine atom at the alpha-position to a carbonyl group introduces a reactive handle for further chemical modifications, making it a potentially valuable building block in synthetic organic chemistry. The dione functionality and the gem-dimethyl group at the 6-position impose specific steric and electronic constraints that could be exploited in the design of targeted therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1000801-14-8 | N/A |

| Molecular Formula | C₇H₁₀BrNO₂ | N/A |

| Molecular Weight | 220.06 g/mol | N/A |

| Canonical SMILES | CC1(CC(=O)C(C(=O)N1)Br)C | N/A |

| Appearance | Predicted to be a solid at room temperature | N/A |

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 6,6-dimethylpiperidine-2,4-dione (Precursor)

The synthesis of the piperidine-2,4-dione core can be achieved through a Dieckmann cyclization, a reliable method for forming five- and six-membered rings.[4][5]

Causality behind Experimental Choices:

-

Starting Materials: The synthesis would likely begin with a β-amino acid derivative, specifically the methyl ester of β-aminoisobutyric acid, to introduce the nitrogen and the gem-dimethyl group at the 6-position. This would be coupled with a malonic acid derivative (e.g., meldrum's acid or dimethyl malonate) to provide the remaining carbons for the ring and the dione functionality.

-

Reaction Type: A Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is the core of the piperidine-2,4-dione structure. This is a highly effective method for the formation of the six-membered ring.

-

Reagents: A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is required to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular cyclization. Anhydrous conditions are crucial to prevent quenching of the base and hydrolysis of the esters.

Experimental Protocol (Proposed):

-

Amide Formation: To a solution of β-aminoisobutyric acid methyl ester in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and a malonic acid derivative. Stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Filter the reaction mixture to remove any precipitated urea by-product. Wash the filtrate with dilute acid and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the resulting diester by column chromatography.

-

Dieckmann Cyclization: Dissolve the purified diester in an anhydrous solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon). Add a strong base, such as sodium hydride, portion-wise at 0 °C.

-

Reaction and Quench: Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitored by TLC). Carefully quench the reaction by the slow addition of a dilute acid (e.g., acetic acid or HCl) at 0 °C.

-

Isolation and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield 6,6-dimethylpiperidine-2,4-dione.

Step 2: α-Bromination of 6,6-dimethylpiperidine-2,4-dione

The introduction of a bromine atom at the 3-position can be achieved through electrophilic alpha-bromination of the dione.

Causality behind Experimental Choices:

-

Reagent: N-Bromosuccinimide (NBS) is a preferred reagent for the alpha-bromination of ketones and diones as it is a solid that is easier and safer to handle than liquid bromine.[6] It provides a low concentration of bromine in the reaction mixture, which can help to control the regioselectivity and prevent over-bromination.

-

Regioselectivity: The methylene group at the 3-position is flanked by two carbonyl groups, making the protons at this position acidic and the corresponding enolate readily formed. This makes the 3-position the most likely site for electrophilic attack by bromine.

-

Catalyst: The reaction can be initiated by a radical initiator (e.g., AIBN or benzoyl peroxide) or by acid catalysis. For diones, an acid catalyst is often effective in promoting enolization and subsequent bromination.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask, dissolve 6,6-dimethylpiperidine-2,4-dione in a suitable solvent such as carbon tetrachloride or chloroform.

-

Reagent Addition: Add one equivalent of N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) or a protic acid (e.g., a few drops of HBr).

-

Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction. Monitor the progress of the reaction by TLC.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the succinimide by-product.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain this compound.

Predicted Spectroscopic Data

In the absence of published experimental spectra for this compound, the following spectroscopic characteristics are predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -NH | 7.0 - 8.5 | Broad singlet | 1H | The chemical shift can be highly variable depending on the solvent and concentration. |

| -CH(Br)- | 4.5 - 5.5 | Doublet of doublets | 1H | The downfield shift is due to the deshielding effect of the adjacent bromine and carbonyl group. |

| -CH₂- | 2.5 - 3.5 | Multiplet | 2H | The two protons are diastereotopic and will likely appear as a complex multiplet. |

| -C(CH₃)₂ | 1.2 - 1.5 | Two singlets | 6H (3H each) | The two methyl groups are diastereotopic and are expected to have slightly different chemical shifts. |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Position 2) | 165 - 175 | Carbonyl carbon adjacent to the nitrogen. |

| C=O (Position 4) | 190 - 205 | Ketone carbonyl carbon. |

| -CH(Br)- (Position 3) | 45 - 60 | The carbon atom is shifted downfield due to the attached bromine. |

| -CH₂- (Position 5) | 30 - 45 | Methylene carbon. |

| -C(CH₃)₂ (Position 6) | 50 - 65 | Quaternary carbon. |

| -C(CH₃)₂ | 20 - 30 | Methyl carbons. |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3200 - 3400 | Medium, broad | Characteristic of an amide N-H bond. |

| C-H Stretch | 2850 - 3000 | Medium | Aliphatic C-H stretching. |

| C=O Stretch (Amide) | 1680 - 1720 | Strong | Carbonyl stretch of the lactam. |

| C=O Stretch (Ketone) | 1700 - 1740 | Strong | Carbonyl stretch of the ketone. |

| C-N Stretch | 1200 - 1350 | Medium | Amide C-N stretching. |

| C-Br Stretch | 500 - 650 | Medium to strong | Carbon-bromine stretching vibration. |

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[7] This will result in two molecular ion peaks (M⁺ and M+2) of similar intensity.

-

Molecular Ion (M⁺): m/z = 219 (for ⁷⁹Br) and 221 (for ⁸¹Br)

-

Major Fragmentation Pathways:

-

Loss of a bromine radical (•Br), resulting in a fragment at m/z = 140.

-

Alpha-cleavage adjacent to the carbonyl groups, leading to the loss of CO or other small fragments.

-

Loss of a methyl group (•CH₃), resulting in a fragment at m/z = 204/206.

-

Potential Applications in Drug Discovery

The piperidine-2,4-dione scaffold is a valuable pharmacophore in medicinal chemistry.[8] The introduction of a bromine atom at the 3-position of 6,6-dimethylpiperidine-2,4-dione opens up numerous possibilities for the synthesis of a diverse library of compounds for biological screening.

Caption: Potential synthetic transformations and resulting biological applications.

-

As a Synthetic Intermediate: The bromo-substituent can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functional groups. Furthermore, it can participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.[1]

-

Scaffold for Bioactive Molecules: Substituted piperidines are known to interact with a wide range of biological targets. The rigidified conformation of the piperidine-2,4-dione ring, combined with the steric bulk of the gem-dimethyl group, could lead to compounds with high affinity and selectivity for specific enzymes or receptors.[9]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a laboratory chemical. As an alpha-brominated carbonyl compound, it is likely to be an irritant to the skin, eyes, and respiratory tract. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. This technical guide has provided a comprehensive overview of its known properties and a scientifically sound, albeit proposed, pathway for its synthesis. The predicted spectroscopic data will be invaluable for its characterization. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

- Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives.

- A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). Organic Chemistry Portal.

- 2,6-Dimethylpiperidine(504-03-0) 1H NMR spectrum. ChemicalBook.

- Selectivity in NBS Bromination. I. The Reaction of Methyl Enol Ethers of Cyclohexane-1,3-diones.

- Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations.

- Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations.

- N-Bromosuccinimide (NBS). Organic Chemistry Portal.

- Piperidine, 1-[(2,6-dioxo-4-piperidyl)carbonyl]-. the NIST WebBook.

- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

- Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene C

- Recent Advances in the Synthesis of Piperidones and Piperidines.

- NMR Chemical Shifts of Impurities. Sigma-Aldrich.

- Natural piperidine and imidazolidin-2,4-dione bioactive compounds.

- A Dieckmann cyclization route to piperazine-2,5-diones. PubMed.

- Piperidine nucleus in the field of drug discovery.

- β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conform

- Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide C

- Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks.

- mass spectrum & fragment

- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Unknown Source.

- Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online.

- 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry.

- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Unknown Source.

- α-Bromoketone synthesis by bromin

- Carbonyl - compounds - IR - spectroscopy. Unknown Source.

- 13C NMR Chemical Shift.

- Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC - NIH.

- 13C-NMR chemical shifts.

- Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?.

- Piperidine synthesis. Organic Chemistry Portal.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Unknown Source.

- CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. Unknown Source.

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- NBS (n-bromosuccinimide)

- Regioselective synthesis of substituted piperidine-2,4-diones and their deriv

- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. NIH.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Unknown Source.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Diazene Directed Modular Synthesis of Oligocyclotryptamines. Unknown Source.

- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Unknown Source.

- Method of producing alpha-brominated keto steroid compounds.

- comparing different synthesis routes for 5,5-dimethylpiperidine-2,4-dione. Benchchem.

- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- Mass Spectrometry - Fragmentation P

- 13C chemical shifts. Steffen's Chemistry Pages - Science and Fun.

- A Zirconium Bis(amidate) Complex Exhibiting Improved. Unknown Source.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. savemyexams.com [savemyexams.com]

- 8. researchgate.net [researchgate.net]

- 9. ajchem-a.com [ajchem-a.com]

A Technical Guide to 3-Bromo-6,6-dimethylpiperidine-2,4-dione and its Structural Analogs for Advanced Drug Discovery

This technical guide provides a comprehensive overview of 3-bromo-6,6-dimethylpiperidine-2,4-dione, a substituted heterocyclic compound of interest in medicinal chemistry. Given the limited publicly available data on this specific molecule, this guide will also explore the properties and synthesis of the closely related and well-documented analog, 3-bromopiperidine-2,6-dione. The broader significance of the piperidine-dione scaffold in drug development will also be discussed, offering valuable context for researchers and scientists in the field.

Nomenclature and Structural Elucidation

The systematic IUPAC name for the topic compound is This compound . This name precisely describes a six-membered piperidine ring containing a nitrogen atom, two ketone groups at positions 2 and 4, a bromine atom at position 3, and two methyl groups at position 6.

Below is a visual representation of the chemical structures of this compound and its analog, 3-bromopiperidine-2,6-dione.

Figure 1: Comparative chemical structures.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. However, based on its structure and data from chemical suppliers, the following properties can be noted[1]:

| Property | Value | Source |

| CAS Number | 1000801-14-8 | ChemBK[1] |

| Molecular Formula | C₇H₁₀BrNO₂ | ChemBK[1] |

| Molecular Weight | 220.06 g/mol | ChemBK[1] |

In contrast, the related compound, 3-bromopiperidine-2,6-dione, has been more thoroughly characterized. A summary of its properties is provided below for comparative purposes[2][3][4]:

| Property | Value | Source |

| CAS Number | 62595-74-8 | PubChem[3] |

| Molecular Formula | C₅H₆BrNO₂ | PubChem[3] |

| Molecular Weight | 192.01 g/mol | Sigma-Aldrich[4] |

| Physical Form | Solid | Sigma-Aldrich[4] |

| Purity | ≥95% | ChemScene[5] |

| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich[4] |

| Boiling Point | 336.42°C at 760 mmHg | iChemical[2] |

| Density | 1.748 g/cm³ | iChemical[2] |

Synthesis Strategies

While a specific, validated synthesis protocol for this compound is not readily found in the literature, the synthesis of the piperidine-2,4-dione and piperidine-2,6-dione core is well-established. These methods can likely be adapted for the synthesis of the title compound.

General Synthesis of Piperidine-2,4-diones

The construction of the piperidine-2,4-dione scaffold can be achieved through various synthetic routes, often involving cyclization reactions. One common approach is the Dieckmann cyclization of β-amino esters[6]. This method allows for the preparation of a diverse range of substituted piperidine-2,4-diones[6][7].

A Validated Synthesis Protocol for 3-Bromopiperidine-2,6-dione

A patented method for the preparation of 3-bromopiperidine-2,6-dione involves a two-step process starting from cycloglutaric anhydride[8]. This process includes an amidation reaction followed by a bromination reaction[8].

Step 1: Amidation of Cycloglutaric Anhydride

-

In a reaction vessel, sequentially add isopropanol, 25% aqueous ammonia, and cycloglutaric anhydride.

-

Stir the mixture to dissolve the solids.

-

Heat the reaction mixture to 85°C and reflux for 2-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Slowly cool the reaction to room temperature to induce crystallization.

-

Filter the precipitate and wash the filter cake with a mixture of isopropyl alcohol and water.

-

Dry the resulting intermediate product.

Step 2: Bromination

The second step involves the bromination of the intermediate from Step 1 to yield 3-bromopiperidine-2,6-dione[8]. The patent mentions the use of a TBICA (trichloroisocyanuric acid) mediated bromination, although specific details of this step are proprietary[8].

Figure 2: Generalized synthesis workflow.

Analytical Characterization

The characterization of the final product is crucial to confirm its identity and purity. Standard analytical techniques that would be employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure. For 3-bromopiperidine-2,6-dione, predicted ¹H-NMR data suggests key shifts around 8.34 ppm (s, 1H), 4.64 ppm (t, 1H), and in the range of 2.28-3.00 ppm for the remaining protons[2].

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the C=O of the dione and the N-H of the piperidine ring.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine ring is a prevalent scaffold in many pharmaceuticals[9][10]. Piperidine derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[11][12].

The piperidine-dione moiety, in particular, is of significant interest. For instance, 3-substituted piperidine-2,6-diones are key components in the development of novel therapeutics, including immunomodulatory drugs[13]. The bromination at the 3-position provides a reactive handle for further chemical modifications, allowing for the creation of diverse chemical libraries for drug screening.

The closely related compound, 3-(4-aminophenyl)piperidine-2,6-dione, is a known ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in proteolysis-targeting chimeras (PROTACs)[14]. This highlights the potential of 3-bromo-substituted piperidine-diones as intermediates in the synthesis of targeted protein degraders.

Safety and Handling

Based on the data for 3-bromopiperidine-2,6-dione, compounds of this class should be handled with care. The following GHS hazard statements are associated with 3-bromopiperidine-2,6-dione[3]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion

While this compound remains a compound with limited available data, its structural features suggest it is a promising candidate for further investigation in medicinal chemistry. By drawing parallels with the more extensively studied 3-bromopiperidine-2,6-dione, researchers can infer potential synthetic strategies and applications. The piperidine-dione scaffold is a valuable pharmacophore, and the introduction of a bromine atom offers a versatile point for chemical elaboration, paving the way for the discovery of novel therapeutic agents.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

iChemical. (n.d.). 3-bromopiperidine-2,6-dione, CAS No. 62595-74-8. Retrieved from [Link]

-

Kuznetsov, V. V., & Tikhov, T. S. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, 18(34), 6591–6610. [Link]

-

PubChem. (n.d.). 3-Bromopiperidine-2,6-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

UCL Discovery. (2013). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. [Link]

- Google Patents. (2023). CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2021). Piperidine and pyridine nuclei as privileged scaffolds in drug discovery. [Link]

-

PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. [Link]

- Google Patents. (2020).

-

PubMed Central. (2021). Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 3-bromopiperidine-2,6-dione, CAS No. 62595-74-8 - iChemical [ichemical.com]

- 3. 3-Bromopiperidine-2,6-dione | C5H6BrNO2 | CID 12570775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromopiperidine-2,6-dione | 62595-74-8 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione - Google Patents [patents.google.com]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. EP3623366A1 - Novel piperidine-2,6-dione derivative and use thereof - Google Patents [patents.google.com]

- 14. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Piperidine-2,4-diones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine-2,4-dione scaffold is a privileged heterocyclic motif that has played a pivotal, albeit complex, role in the history of medicinal chemistry. Its journey, from early synthetic explorations to the infamous tragedy of thalidomide and its subsequent renaissance as a powerful therapeutic scaffold, offers profound lessons in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical evolution of piperidine-2,4-diones. We will delve into the foundational synthetic methodologies, explore the critical structure-activity relationships that govern their diverse biological activities, and detail key experimental protocols for their synthesis and evaluation. This guide is intended to serve as an authoritative resource for researchers and scientists engaged in the design and development of novel therapeutics based on this versatile chemical core.

The Genesis of a Scaffold: Early Synthesis and Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the pungent compound in black pepper.[1] However, the specific piperidine-2,4-dione core, also known as a glutarimide, emerged from the broader exploration of cyclic imides and their synthesis.

While a definitive first synthesis of the unsubstituted piperidine-2,4-dione is not prominently documented in easily accessible historical records, its conceptual synthesis is intrinsically linked to the development of intramolecular condensation reactions. The most notable of these is the Dieckmann condensation , an intramolecular Claisen condensation of a diester to form a β-keto ester.[2][3] This reaction, discovered by Walter Dieckmann in the late 19th century, provided a reliable method for forming five- and six-membered rings and would become a cornerstone for the synthesis of piperidine-2,4-diones.[2][3]

The general approach involves the base-catalyzed intramolecular cyclization of a β-amino-diester. This foundational chemistry paved the way for the synthesis of a wide array of substituted piperidine-2,4-diones, allowing for the exploration of their chemical and biological properties.[4]

Synthetic Methodologies: Building the Piperidine-2,4-dione Core

The construction of the piperidine-2,4-dione ring system can be achieved through several synthetic strategies, with the Dieckmann condensation being the most classical and versatile approach.

The Dieckmann Condensation: A Classic Route

The Dieckmann condensation remains a robust and widely employed method for the synthesis of piperidine-2,4-diones. The reaction proceeds via the intramolecular cyclization of an N-substituted β-amino ethyl ester with a malonic acid ester derivative, followed by hydrolysis and decarboxylation.

Mechanism of the Dieckmann Condensation for Piperidine-2,4-dione Synthesis

Caption: Mechanism of the Dieckmann Condensation.

Experimental Protocol: Synthesis of a 3-Substituted Piperidine-2,4-dione via Dieckmann Condensation

-

Step 1: Synthesis of the β-amino diester.

-

To a solution of a primary amine in a suitable solvent (e.g., ethanol), add two equivalents of an appropriate α,β-unsaturated ester (e.g., diethyl maleate).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the resulting β-amino diester by column chromatography.

-

-

Step 2: Dieckmann Condensation.

-

To a solution of the β-amino diester in a dry, aprotic solvent (e.g., toluene), add a strong base (e.g., sodium ethoxide) at room temperature.

-

Heat the reaction mixture to reflux for several hours.

-

Cool the reaction to room temperature and quench with a weak acid (e.g., acetic acid).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

-

Step 3: Hydrolysis and Decarboxylation.

-

Dissolve the crude cyclic β-keto ester in an acidic aqueous solution (e.g., 6M HCl).

-

Heat the mixture to reflux for several hours to effect both hydrolysis and decarboxylation.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the final piperidine-2,4-dione product with an organic solvent, dry, and purify by recrystallization or column chromatography.

-

Other Synthetic Approaches

While the Dieckmann condensation is a workhorse, other methods have been developed for the synthesis of piperidine-2,4-diones, including:

-

Thorpe-Ziegler Cyclization: This method involves the intramolecular cyclization of dinitriles to form an enamino-nitrile, which can then be hydrolyzed to the corresponding cyclic ketone.[5][6]

-

Ring-closing Metathesis (RCM): Modern catalytic methods like RCM have also been applied to the synthesis of piperidine derivatives, offering a powerful tool for constructing the heterocyclic ring.

-

Multicomponent Reactions: One-pot multicomponent reactions provide an efficient and atom-economical approach to complex piperidine structures.

A Double-Edged Sword: The Thalidomide Story and the Dawn of Pharmacovigilance

The history of piperidine-2,4-diones is inextricably linked with the tragic story of thalidomide. Synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal, thalidomide was initially marketed as a sedative and antiemetic.[7] Its structure features a phthalimide group attached to the 3-position of a glutarimide (piperidine-2,6-dione) ring, a close analog of the piperidine-2,4-dione core.

The drug was tragically found to be a potent teratogen, causing severe birth defects in thousands of children whose mothers had taken it during pregnancy. This disaster was a watershed moment in pharmaceutical history, leading to the establishment of modern pharmacovigilance systems and much stricter regulations for drug testing and approval.[8]

Decades later, thalidomide and its analogs, such as lenalidomide and pomalidomide, experienced a remarkable renaissance. They were discovered to possess potent anti-angiogenic and immunomodulatory properties, leading to their approval for the treatment of multiple myeloma and other cancers.[9] This dramatic reversal of fortune underscores the complex nature of pharmacology and the importance of understanding a drug's mechanism of action.

Mechanism of Action: Thalidomide and its Analogs

Sources

- 1. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

A Comprehensive Spectroscopic and Analytical Guide to 3-bromo-6,6-dimethylpiperidine-2,4-dione

Abstract

This technical guide provides an in-depth analysis of the spectroscopic and analytical characteristics of the novel heterocyclic compound, 3-bromo-6,6-dimethylpiperidine-2,4-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers a detailed exploration of the compound's molecular structure and provides predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies for data acquisition and interpretation are thoroughly discussed, underpinned by established scientific principles. This guide aims to serve as a vital resource for the synthesis, identification, and characterization of this and similar piperidine-dione derivatives.

Introduction

Piperidine-2,4-dione scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. The introduction of a bromine atom and dimethyl substitution on this heterocyclic core, as in this compound, is anticipated to modulate its physicochemical and pharmacological properties. Accurate and comprehensive analytical characterization is paramount for any further investigation and application of this molecule. This guide provides a detailed predictive analysis of its spectroscopic signature.

The molecular structure of this compound, with the chemical formula C₇H₁₀BrNO₂ and a molar mass of 220.06 g/mol , forms the basis for the subsequent spectroscopic predictions.[1]

Synthesis and Purification

A plausible synthetic route to this compound would involve the bromination of a suitable precursor. Drawing inspiration from the synthesis of similar compounds, a potential pathway could start from 6,6-dimethylpiperidine-2,4-dione.[2]

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 6,6-dimethylpiperidine-2,4-dione in a suitable solvent, such as glacial acetic acid.

-

Bromination: Add a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by pouring the mixture into ice-cold water.

-

Extraction: The aqueous mixture is extracted with an organic solvent like ethyl acetate.

-

Washing and Drying: The organic layer is washed with a saturated sodium thiosulfate solution to remove excess bromine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | Broad Singlet | 1H | NH | The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift can be variable. |

| ~4.5 | Doublet of Doublets | 1H | CH -Br | The proton at the C3 position is deshielded by the adjacent bromine atom and the carbonyl group, resulting in a downfield shift. It is expected to be a doublet of doublets due to coupling with the two diastereotopic protons at C5. |

| ~2.8 | Doublet of Doublets | 1H | CH ₂ (axial) | The two protons at the C5 position are diastereotopic. The axial proton is expected to be at a slightly different chemical shift than the equatorial proton. |

| ~2.5 | Doublet of Doublets | 1H | CH ₂ (equatorial) | The equatorial proton at the C5 position will show a distinct signal from the axial proton. |

| ~1.4 | Singlet | 6H | C(CH ₃)₂ | The two methyl groups at the C6 position are equivalent and will appear as a single sharp peak. |

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~205 | C =O (C4) | The ketone carbonyl carbon is expected to be significantly downfield. |

| ~170 | C =O (C2) | The amide carbonyl carbon will be slightly upfield compared to the ketone carbonyl. |

| ~55 | C -Br (C3) | The carbon attached to the electronegative bromine atom will be deshielded. |

| ~50 | C (CH₃)₂ (C6) | The quaternary carbon at C6 will be a relatively weak signal.[3] |

| ~40 | C H₂ (C5) | The methylene carbon in the piperidine ring. |

| ~25 | C(C H₃)₂ | The two equivalent methyl carbons will appear as a single peak in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |

| ~3200 | Medium, Broad | N-H Stretch | The stretching vibration of the amide N-H bond. |